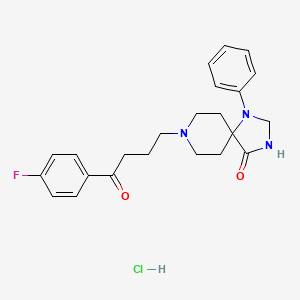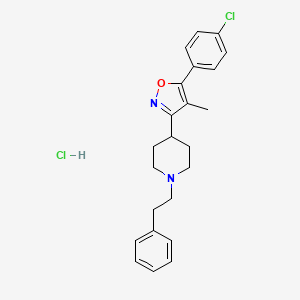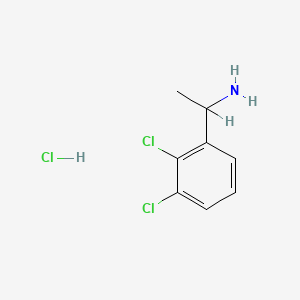
1-(2,3-Dichlorphenyl)ethanamin-Hydrochlorid
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a compound with the CAS Number: 39959-66-5 and a molecular weight of 226.53 . It is a phenylethanolamine N-methyltransferase (PNMT) inhibitor . This compound effectively reduces blood pressure of spontaneously hypertensive .
Molecular Structure Analysis
The molecular structure of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride is represented by the linear formula C8H10Cl3N . The InChI code for this compound is 1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is recommended to be in a dry, room temperature environment .Wissenschaftliche Forschungsanwendungen
Hemmung der Phenylethanolamin-N-Methyltransferase (PNMT)
LY 78335 ist bekannt als ein hochpotenter Inhibitor von PNMT, einem Enzym, das an der Synthese von Adrenalin aus Noradrenalin beteiligt ist. Diese Hemmung hat Auswirkungen auf die Forschung zur Regulation von Stresshormonen und verwandten Herz-Kreislauf-Erkrankungen .
Unterdrückung der Freisetzung von Wachstumshormon
Es wurde gezeigt, dass die Verbindung die Freisetzung von Wachstumshormon in vivo in einem Rattenmodell unterdrückt, was für Studien im Zusammenhang mit Wachstumsstörungen oder Akromegalie von Bedeutung sein könnte .
Hypertonie-Forschung
LY 78335 reduziert effektiv die spontane Hypertonie, was es zu einem wertvollen Werkzeug für die Erforschung von Bluthochdruck und die potenzielle Entwicklung von Behandlungen für diese Erkrankung macht .
Verhaltensstudien
Die Forschung hat die Verhaltenseffekte von LY 78335 untersucht, insbesondere in Kombination mit Ethanol, auf die gerichtete Exploration und die lokomotorische Aktivität, was Auswirkungen auf das Verständnis von Substanzwechselwirkungen und Sucht haben könnte .
Vasorelaxationswirkungen
Studien haben gezeigt, dass LY 78335 die durch Nikotin und exogen induzierte Vasorelaxation teilweise hemmen kann, was für die Herz-Kreislauf-Forschung wichtig ist, insbesondere für das Verständnis der Mechanismen der Blutgefäßrelaxation und -kontraktion .
Wirkmechanismus
Target of Action
The primary target of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, also known as LY 78335, is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the biosynthesis of adrenaline, a hormone and neurotransmitter.
Mode of Action
LY 78335 acts as an inhibitor of the PNMT enzyme . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body.
Biochemical Pathways
The inhibition of PNMT by LY 78335 affects the adrenergic pathway . This pathway is responsible for the production of adrenaline, which plays a key role in the body’s fight-or-flight response. By reducing the production of adrenaline, LY 78335 can influence various physiological processes that are regulated by this hormone.
Result of Action
LY 78335 has been shown to effectively reduce blood pressure in spontaneously hypertensive rats . This suggests that it may have potential therapeutic applications in the treatment of hypertension.
Safety and Hazards
The safety information for 1-(2,3-Dichlorophenyl)ethanamine hydrochloride indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
As a PNMT inhibitor, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride interacts with the enzyme PNMT . The nature of this interaction involves the compound binding to the active site of the enzyme, preventing it from catalyzing its normal reaction .
Cellular Effects
1-(2,3-Dichlorophenyl)ethanamine hydrochloride has been shown to effectively reduce blood pressure in spontaneously hypertensive rats . This suggests that it may influence cell function by affecting cell signaling pathways related to blood pressure regulation .
Molecular Mechanism
The molecular mechanism of action of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride involves its binding to the active site of the enzyme PNMT . This binding inhibits the enzyme’s activity, preventing the conversion of norepinephrine to epinephrine . This can lead to changes in gene expression related to blood pressure regulation .
Dosage Effects in Animal Models
In animal models, specifically adult spontaneously hypertensive rats, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride at a dosage of 50 mg/kg administered intraperitoneally once daily for three days significantly reduced blood pressure . It showed no significant changes in Wistar-Kyoto rats .
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTXPVLCCDQRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474684 | |
| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-66-5 | |
| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LY 78335 and how does it affect hormone release?
A1: LY 78335 acts by selectively inhibiting PNMT, thereby reducing the synthesis of epinephrine in the central nervous system [, , , ]. This inhibition has been shown to have significant effects on the release of several hormones. For instance, LY 78335 administration blocks the preovulatory luteinizing hormone (LH) surge in rats, suggesting a crucial role of central epinephrine in this process [, ]. Similarly, it suppresses both basal and stimulated thyrotropin (TSH) release, highlighting the involvement of the central epinephrine system in TSH regulation [].
Q2: Can LY 78335 be used to study the role of epinephrine in opioid-mediated hormone release?
A3: Yes, research indicates that LY 78335 can be a valuable tool for dissecting the role of central epinephrine in opioid-mediated hormone release []. Studies show that pretreatment with LY 78335 effectively blocks the naloxone-induced LH release in estrogen-primed ovariectomized rats []. This suggests that the central epinephrine system plays a crucial role in mediating the effects of endogenous opioid peptides on LH release.
Q3: What are the implications of using LY 78335 in conjunction with other pharmacological agents?
A4: The research highlights the importance of considering the potential interactions of LY 78335 with other pharmacological agents. For example, the study investigating TSH regulation found that the effects of LY 78335 on TSH levels were more pronounced than those observed with the α2-adrenergic antagonist, rauwolscine []. This emphasizes the need for careful interpretation of results when using LY 78335 in combination with other drugs that affect adrenergic neurotransmission.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


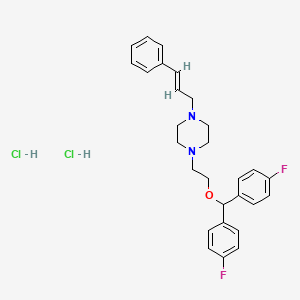
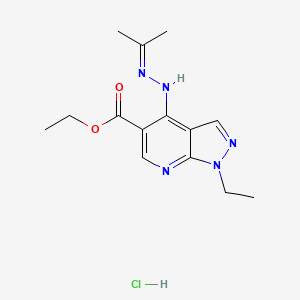



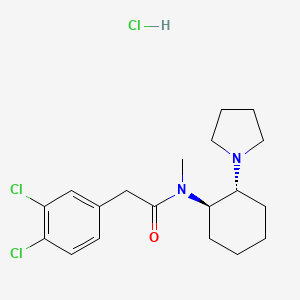




![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)

